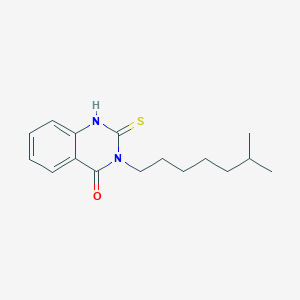

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(6-methylheptyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS/c1-12(2)8-4-3-7-11-18-15(19)13-9-5-6-10-14(13)17-16(18)20/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUUTHAMNCBDQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCN1C(=O)C2=CC=CC=C2NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown promising activity against gram-positive bacterial strains. The targets could potentially be key enzymes or proteins within these bacteria.

Mode of Action

It’s suggested that similar compounds interact with their targets, leading to inhibition of essential biological processes

Biochemical Pathways

Based on its potential antibacterial activity, it may interfere with bacterial metabolic pathways, leading to the inhibition of bacterial growth.

Pharmacokinetics

Similar compounds have shown good pharmacokinetic profiles, suggesting potential for bioavailability.

Result of Action

Similar compounds have shown inhibitory effects on the growth of gram-positive bacteria. This suggests that 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one may have similar effects.

Biological Activity

3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, including antibacterial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a methylheptyl group and a sulfanyl moiety, contributing to its biological properties. The molecular formula is C₁₄H₁₈N₂OS, and its structure can be represented as follows:

Antibacterial Activity

Research has indicated that derivatives of quinazolinones exhibit significant antibacterial properties. A study highlighted that various quinazolinone compounds demonstrated efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli . Although specific data on 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is limited, its structural similarities suggest potential antibacterial activity.

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound I | Staphylococcus aureus | 15 |

| Compound II | Escherichia coli | 18 |

| 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | TBD |

Antiviral Activity

Quinazolinone derivatives have also been explored for their antiviral properties. The compound's ability to inhibit viral replication mechanisms could be significant in treating viral infections. A collaborative study by GSK noted the potential of similar compounds in combating viral diseases . However, specific studies on this compound are still required to establish its efficacy.

Anticancer Potential

The anticancer properties of quinazolinones have been the subject of extensive research. Some studies indicate that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth. For instance, methyl-3-hydroxy-6-quinazoline dione-2-4 was shown to affect cell division in plant cells, suggesting potential cytotoxic effects that could be relevant in cancer research . Further investigation into 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one's mechanism may reveal similar effects.

Case Studies and Research Findings

- Antibacterial Study : A comparative analysis of various quinazolinone derivatives showed that planar structures like those found in some derivatives were more effective against bacterial strains due to better binding capabilities .

- Antiviral Research : Collaborative drug discovery efforts have highlighted the importance of structure-activity relationships (SAR) in developing effective antiviral agents from quinazolinone derivatives .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the quinazolinone scaffold is critical for modulating biological activity and physicochemical properties. Key analogs include:

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl and substituted phenyl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) are common and often linked to enzyme inhibition (COX-2, NS5B) . In contrast, the 6-methylheptyl group in the target compound introduces high lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Halogen Effects : Chloro and fluoro substituents (e.g., 3-Chloro-4-fluorophenyl) improve binding via hydrophobic and electrostatic interactions, as seen in kinase inhibitors .

Modifications at the 2-Position and Core Structure

The 2-sulfanyl (-SH) group is conserved in many analogs, but additional modifications include:

- N-Acryloyl at 4-Position : In EGFR inhibitors, this group improves solubility and lipophilicity without covalent binding .

- Sulfonamide Derivatives : Compounds like 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide show COX-2 inhibition, highlighting the role of sulfonamide moieties in target engagement .

Comparison with Target Compound: The target compound retains the 2-sulfanyl group, which may act as a hydrogen bond donor. However, it lacks polar substituents (e.g., sulfonamide, acryloyl), suggesting differences in target specificity compared to COX-2 or EGFR inhibitors.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The 6-methylheptyl chain likely increases LogP, favoring membrane permeability but risking poor solubility. For example, 3-(3-Ethoxypropyl)-2-sulfanyl derivatives (LogP ~3.5) balance solubility and permeability , whereas the target compound’s LogP may exceed 4.4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.